molecular formula C13H18O2 B1278529 1-(3-Tert-butyl-4-methoxyphenyl)ethanone CAS No. 142651-19-2

1-(3-Tert-butyl-4-methoxyphenyl)ethanone

Cat. No.: B1278529
CAS No.: 142651-19-2
M. Wt: 206.28 g/mol
InChI Key: FKTGMOQEGIONRC-UHFFFAOYSA-N
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Description

1-(3-Tert-butyl-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C13H18O2 It is a ketone derivative characterized by the presence of a tert-butyl group and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Tert-butyl-4-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-tert-butyl-4-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Tert-butyl-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Tert-butyl-4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-tert-butyl-4-methoxyphenyl)ethanone depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-(3-Tert-butyl-4-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)ethanone: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    1-(3-Tert-butylphenyl)ethanone: Lacks the methoxy group, affecting its electronic properties and interactions.

    1-(3-Tert-butyl-4-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding and solubility characteristics.

Properties

IUPAC Name

1-(3-tert-butyl-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(14)10-6-7-12(15-5)11(8-10)13(2,3)4/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTGMOQEGIONRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233242
Record name 1-[3-(1,1-Dimethylethyl)-4-methoxyphenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142651-19-2
Record name 1-[3-(1,1-Dimethylethyl)-4-methoxyphenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142651-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(1,1-Dimethylethyl)-4-methoxyphenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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